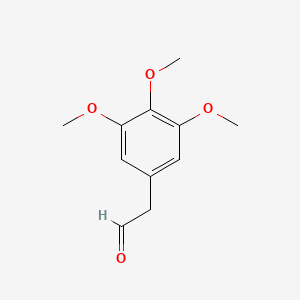

3,4,5-Trimethoxyphenylacetaldehyde

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZYOCOHQGFKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201263 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-31-0 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5 Trimethoxyphenylacetaldehyde

Classical Approaches to 3,4,5-Trimethoxyphenylacetaldehyde Synthesis

Traditional methods for preparing this compound have been well-documented and rely on fundamental organic transformations.

Oxidation of Corresponding Alcohols

One of the most straightforward methods for the synthesis of this compound involves the oxidation of the corresponding alcohol, 3,4,5-trimethoxyphenethyl alcohol. This transformation requires the use of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a commonly employed reagent for this purpose, selectively converting the primary alcohol to the aldehyde. The reaction is typically carried out in an inert solvent like dichloromethane.

Reduction of Carboxylic Acid Derivatives

Another classical approach involves the reduction of derivatives of 3,4,5-trimethoxyphenylacetic acid. For instance, the corresponding acid chloride can be reduced to the aldehyde using a poisoned catalyst, such as palladium on barium sulfate (B86663) (the Rosenmund reduction), or with specific reducing agents like lithium tri-tert-butoxyaluminum hydride. These methods offer a viable pathway to the desired aldehyde, provided the starting carboxylic acid is readily available. The synthesis of 3,4,5-trimethoxyphenylacetic acid itself can be accomplished from 3,4,5-trimethoxybenzaldehyde (B134019) through various multi-step sequences. google.comgoogle.com

Ozonolysis Routes from Allylbenzene (B44316) Analogues

A well-established method for the preparation of this compound is through the ozonolysis of 3,4,5-trimethoxyallylbenzene. cdnsciencepub.com This reaction involves the cleavage of the carbon-carbon double bond in the allyl group by ozone, followed by a reductive workup to yield the aldehyde. A prior synthesis reported by Mauthner utilized this approach. cdnsciencepub.com An alternative to direct ozonolysis involves a two-step process where the allylbenzene is first hydroxylated to form a diol, which is then cleaved to the aldehyde. cdnsciencepub.com Specifically, 3,4,5-trimethoxyallylbenzene can be treated with cold potassium permanganate (B83412) to form 3-(3',4',5'-trimethoxyphenyl)propanediol-1,2. cdnsciencepub.com Subsequent oxidation of this diol with periodic acid or lead tetraacetate yields this compound. cdnsciencepub.com

Darzens Glycidic Ester Condensation Pathways

The Darzens glycidic ester condensation offers another route to this compound. mdma.chorganicreactions.orgwikipedia.orglscollege.ac.in This reaction involves the condensation of 3,4,5-trimethoxybenzaldehyde with an α-halo ester, such as ethyl chloroacetate (B1199739), in the presence of a base like sodium ethoxide. cdnsciencepub.commychemblog.com This condensation forms an α,β-epoxy ester, also known as a glycidic ester. wikipedia.org Hydrolysis of this intermediate followed by decarboxylation leads to the formation of the desired aldehyde through a rearrangement process. organicreactions.orgwikipedia.org A specific synthesis of this compound utilized this pathway, starting from 3,4,5-trimethoxybenzaldehyde and ethyl chloroacetate with sodium ethoxide as the catalyst. cdnsciencepub.com The resulting glycidic ester was then treated with hydrochloric acid to furnish the final product. cdnsciencepub.com

Modern and Advanced Synthetic Routes

Contemporary synthetic chemistry offers more sophisticated methods for the preparation of this compound, often providing improved efficiency and selectivity.

Wittig Reaction Applications in Homologation

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes, which can then be converted to aldehydes. masterorganicchemistry.comyoutube.commnstate.edulibretexts.orgumass.edu In the context of synthesizing this compound, a homologation approach using the Wittig reaction can be employed. This involves reacting 3,4,5-trimethoxybenzaldehyde with a phosphorus ylide, such as methoxymethyltriphenylphosphonium chloride, to form an enol ether. Subsequent acidic hydrolysis of the enol ether yields the desired aldehyde. This method allows for the extension of the carbon chain by one aldehyde unit. youtube.com The Wittig reaction itself involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene and triphenylphosphine (B44618) oxide. youtube.commnstate.edu The ylide is typically prepared by treating a phosphonium salt with a strong base. youtube.com

Another related homologation technique is the Seyferth-Gilbert homologation, which converts aldehydes or ketones into alkynes using dimethyl (diazomethyl)phosphonate. youtube.com While this directly produces an alkyne, further transformations would be necessary to arrive at the target aldehyde.

| Reagent/Method | Starting Material | Product | Key Features |

| Pyridinium chlorochromate (PCC) | 3,4,5-Trimethoxyphenethyl alcohol | This compound | Mild oxidation of a primary alcohol. |

| Rosenmund Reduction | 3,4,5-Trimethoxyphenylacetyl chloride | This compound | Catalytic reduction of an acid chloride. |

| Ozonolysis | 3,4,5-Trimethoxyallylbenzene | This compound | Cleavage of a double bond to form an aldehyde. |

| Darzens Condensation | 3,4,5-Trimethoxybenzaldehyde | This compound | Forms a glycidic ester intermediate. |

| Wittig Reaction | 3,4,5-Trimethoxybenzaldehyde | This compound | Homologation via an enol ether intermediate. |

Vilsmeier Reagent-Mediated Transformations

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction typically employs a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com These reagents combine in situ to form a chloroiminium ion, known as the Vilsmeier reagent, which acts as the electrophile. wikipedia.org

This electrophile then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction. Subsequent hydrolysis of the resulting iminium ion intermediate yields an aryl aldehyde. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a direct application of the Vilsmeier-Haack reaction on a precursor like 1,2,3-trimethoxybenzene (B147658) is not a viable strategy. The Vilsmeier-Haack reaction introduces a single formyl group (-CHO) directly onto the aromatic ring, which would lead to the formation of 3,4,5-Trimethoxybenzaldehyde rather than the desired this compound (Ar-CH₂-CHO), which contains an additional methylene (B1212753) (-CH₂-) group between the aromatic ring and the aldehyde function.

While the Vilsmeier reagent can react with other functional groups, such as alkenes, its primary application in aromatic chemistry is direct formylation, making it unsuitable for the direct synthesis of phenylacetaldehyde (B1677652) derivatives from the corresponding benzene (B151609) precursors. ijpcbs.com

Conversion from Methoxyvinylbenzene Precursors

A more direct and documented pathway to this compound involves the oxidative cleavage of a carbon-carbon double bond in a suitable methoxyvinylbenzene precursor. The naturally occurring compound elemicin (3,4,5-trimethoxyallylbenzene) serves as an ideal starting material for this approach.

Two principal methods for this transformation have been reported:

Ozonolysis : An early synthesis of this compound was achieved via the ozonolysis of 3,4,5-trimethoxyallylbenzene. cdnsciencepub.com This reaction involves bubbling ozone (O₃) through a solution of the alkene, followed by a reductive workup to yield the desired aldehyde. This method was also utilized in the synthesis of mescaline, where this compound is a key intermediate. mdma.ch

Two-Step Dihydroxylation and Oxidative Cleavage : A well-documented alternative to ozonolysis involves a two-step sequence. First, the allyl side chain of 3,4,5-trimethoxyallylbenzene is hydroxylated to form the corresponding vicinal diol, 3-(3',4',5'-trimethoxyphenyl)propane-1,2-diol . This can be accomplished using reagents like cold, aqueous potassium permanganate (KMnO₄) or, more cleanly, with osmium tetroxide (OsO₄). cdnsciencepub.comskku.edu The resulting diol is then cleaved oxidatively to furnish this compound. Reagents for this cleavage include periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). cdnsciencepub.com This sequence provides a reliable route to the target aldehyde from the allylbenzene precursor. cdnsciencepub.com

| Starting Material | Method | Key Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|---|

| 3,4,5-Trimethoxyallylbenzene | Ozonolysis | 1. O₃ 2. Reductive workup (e.g., Zn/H₂O) | Ozonide | This compound | cdnsciencepub.commdma.ch |

| 3,4,5-Trimethoxyallylbenzene | Dihydroxylation & Cleavage | 1. KMnO₄ (cold) or OsO₄ 2. HIO₄ or Pb(OAc)₄ | 3-(3',4',5'-Trimethoxyphenyl)propane-1,2-diol | This compound | cdnsciencepub.com |

Catalytic and Stereoselective Synthesis Considerations

Catalytic methods offer efficient and often milder alternatives for the synthesis of aldehydes. For this compound, two potential catalytic routes are prominent.

Rosenmund Reduction : The Rosenmund reduction is a catalytic hydrogenation process that selectively reduces an acyl chloride to an aldehyde. wikipedia.orgbyjus.com The reaction utilizes hydrogen gas with a poisoned palladium catalyst, typically palladium on barium sulfate (Pd/BaSO₄), to prevent over-reduction of the aldehyde to an alcohol. wikipedia.orgalfa-chemistry.com While Späth's synthesis of a related compound involved the Rosenmund reduction of 3,4,5-trimethoxybenzoyl chloride to its corresponding benzaldehyde (B42025), mdma.ch the same principle can be applied to synthesize the target compound. The catalytic reduction of 3,4,5-trimethoxyphenylacetyl chloride would theoretically provide a direct route to this compound.

Catalytic Oxidation : The selective oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. The corresponding alcohol precursor, 2-(3,4,5-trimethoxyphenyl)ethanol , can be oxidized to this compound using various catalytic systems. Heterogeneous catalysts, such as those based on cobalt or other transition metals, can facilitate this oxidation using molecular oxygen or other mild oxidants, offering a green and efficient synthetic pathway. rsc.orgrsc.org

With regard to stereoselectivity, the final product, this compound, is an achiral molecule and possesses no stereocenters. Therefore, stereoselective synthesis is not a consideration for the final product itself. However, stereochemistry can be relevant in the synthesis of its precursors. For instance, in the conversion from 3,4,5-trimethoxyallylbenzene, the intermediate 3-(3',4',5'-trimethoxyphenyl)propane-1,2-diol contains two stereocenters. cdnsciencepub.com While the subsequent oxidative cleavage destroys these centers, their formation can be controlled. The Sharpless asymmetric dihydroxylation, which uses osmium tetroxide with chiral ligands derived from quinine, is a powerful method for achieving high enantioselectivity in the formation of such diols, although this level of control is unnecessary for the synthesis of the achiral target aldehyde. chem-station.com

| Method | Precursor | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|---|

| Rosenmund Reduction | 3,4,5-Trimethoxyphenylacetyl chloride | H₂, Pd/BaSO₄ (poisoned) | This compound | wikipedia.orgbyjus.com |

| Catalytic Oxidation | 2-(3,4,5-Trimethoxyphenyl)ethanol | Transition metal catalyst, oxidant (e.g., O₂) | This compound | rsc.orgrsc.org |

Chemical Reactivity and Transformation Pathways of 3,4,5 Trimethoxyphenylacetaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group (-CHO) is characterized by a carbonyl (C=O) double bond, where the carbon atom is bonded to a hydrogen atom and a carbon atom of the phenyl group. The polar nature of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.orgyoutube.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and electronic factors. youtube.com

Nucleophilic addition is a fundamental reaction type for aldehydes. libretexts.org The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.orgdiva-portal.org This intermediate is then typically protonated to yield the final addition product. youtube.com

Common nucleophilic addition reactions for aldehydes like 3,4,5-trimethoxyphenylacetaldehyde include:

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) yields a cyanohydrin. The nucleophilic cyanide ion (CN⁻) attacks the carbonyl carbon, followed by protonation of the oxygen. organicmystery.com

Acetal and Hemiacetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes react to form hemiacetals. These can further react with a second molecule of alcohol to form stable acetals, which are often used as protecting groups for the aldehyde functionality. organicmystery.com

The stereochemistry of these reactions is significant. Since the carbonyl group is planar, the nucleophile can attack from either face. If the starting material is achiral and the reaction does not involve chiral reagents, a racemic mixture of enantiomers will be produced if a new stereocenter is formed. libretexts.org

This compound readily reacts with primary amines (R-NH₂) to form imines, also known as Schiff bases. masterorganicchemistry.comwjpsonline.com This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. operachem.com

A notable example is the formation of an oxime, a derivative where the nitrogen is bonded to a hydroxyl group. The oxime of this compound has been utilized as an intermediate in the synthesis of mescaline. mdma.ch In this process, the aldehyde is reacted with hydroxylamine (B1172632) (NH₂OH) to form the corresponding oxime, which is subsequently reduced to the primary amine, mescaline. mdma.ch

| Reactant | Reagent | Product Type | Reference |

| This compound | Hydroxylamine (NH₂OH) | Oxime | mdma.ch |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | para-Toluidine | Schiff Base (Imine) | ijsrst.com |

| General Aldehyde | Primary Amine (R-NH₂) | Schiff Base (Imine) | masterorganicchemistry.comwjpsonline.com |

This table presents examples of imine and related derivative formation. Note that the reaction with 3,4,5-trimethoxybenzaldehyde is included as a closely related structural analog.

Organometallic reagents, such as Grignard reagents (R-MgX), are potent nucleophiles that readily add to the carbonyl group of aldehydes. pressbooks.publibretexts.org The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanion-like alkyl or aryl group from the Grignard reagent on the electrophilic carbonyl carbon. masterorganicchemistry.com This forms a magnesium alkoxide intermediate. Subsequent workup with a dilute acid protonates the alkoxide to yield a secondary alcohol. libretexts.org For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would produce 1-(3,4,5-trimethoxyphenyl)propan-2-ol.

| Aldehyde | Grignard Reagent | Intermediate | Final Product | Reference |

| This compound | R-MgX | Magnesium alkoxide | Secondary Alcohol | pressbooks.publibretexts.org |

| Ethanal | CH₃CH₂MgBr | Magnesium alkoxide | Propan-2-ol | libretexts.org |

This table illustrates the general pathway for the Grignard reaction with aldehydes.

Oxidative Transformations

The aldehyde group is readily susceptible to oxidation, typically yielding a carboxylic acid. This transformation is a key reaction pathway for this compound.

The oxidation of this compound leads to the formation of 3,4,5-trimethoxyphenylacetic acid. mdma.ch This specific carboxylic acid is known as a major metabolite of mescaline, where its formation proceeds via the enzymatic oxidation of the corresponding aldehyde. mdma.ch

3,4,5-Trimethoxyphenylacetic acid is a beige crystalline solid with a melting point of 117-120 °C. sigmaaldrich.com Its molecular formula is C₁₁H₁₄O₅ and it has a molecular weight of 226.23 g/mol . sigmaaldrich.comnih.gov Standard laboratory oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), can be employed for this type of transformation.

Achieving the selective oxidation of an aldehyde to a carboxylic acid requires careful choice of reagents and conditions to prevent side reactions or over-oxidation, especially in complex molecules. While strong oxidants are effective, milder and more selective methods are often preferred in organic synthesis.

Several methodologies exist for the selective oxidation of aldehydes:

Tollens' and Benedict's Reagents: These are classic, mild oxidizing agents that selectively oxidize aldehydes over other functional groups like alcohols.

Potassium Permanganate (KMnO₄) under controlled conditions: While a strong oxidant, KMnO₄ in a basic, cold, and dilute solution can be used to oxidize aldehydes.

Hydrogen Peroxide (H₂O₂): In the presence of certain catalysts, hydrogen peroxide can be an effective and environmentally friendly oxidant for converting aldehydes to carboxylic acids. conicet.gov.ar

Metal-free Oxidation Systems: Research has explored systems like sodium dithionite (B78146) (Na₂S₂O₄) and tert-butyl hydroperoxide (TBHP) which generate sulfate (B86663) radical anions (SO₄•⁻) for the controlled oxidation of alcohols to aldehydes, a principle that can be adapted for aldehyde-to-acid conversion. researchgate.net

Reductive Transformations

The aldehyde functional group in this compound is susceptible to reduction, leading to the corresponding primary alcohol or, via reductive amination, to various substituted phenethylamines.

Reduction to 3,4,5-Trimethoxyphenylethanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. While specific literature detailing the reduction of this compound to 3,4,5-Trimethoxyphenylethanol is not prevalent, the reaction can be readily achieved using standard reducing agents. Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are commonly employed for this purpose. msu.edu LiAlH₄ is a potent reducing agent capable of reducing aldehydes, while NaBH₄ is a milder alternative, also effective for this transformation. msu.edulibretexts.org

Catalytic hydrogenation is another effective method. nih.gov This process typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adam's catalyst), or Raney nickel. maps.org These methods are generally high-yielding and produce the primary alcohol, 3,4,5-Trimethoxyphenylethanol, under relatively mild conditions.

Reductive Amination Pathways

Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting aldehydes and ketones into amines. nih.govorganic-chemistry.org This process involves the initial reaction of the carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov For this compound, this pathway is notably employed in the synthesis of mescaline.

A well-documented route involves the reaction of this compound with hydroxylamine (NH₂OH) to form this compound oxime. mdma.ch This oxime intermediate is then reduced to yield mescaline (3,4,5-Trimethoxyphenethylamine). mdma.ch Various reducing agents can be used for the reduction of the oxime, including catalytic hydrogenation over catalysts like palladium or nickel. encyclopedia.pub

The general reductive amination of aldehydes can be accomplished with a wide range of primary and secondary amines in the presence of a suitable reducing agent. organic-chemistry.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. organic-chemistry.org These reagents are selective for the reduction of the protonated imine intermediate over the starting aldehyde. organic-chemistry.org

Table 1: Reductive Amination of Aldehydes

| Amine Source | Reducing Agent | Product Type | Reference(s) |

| Ammonia | Hydrogen gas (H₂) with Iron or Cobalt catalyst | Primary Amine | nih.gov, researchgate.net |

| Hydroxylamine | Catalytic Hydrogenation | Primary Amine (via oxime) | mdma.ch, |

| Primary Amines | Sodium Borohydride (NaBH₄) | Secondary Amine | organic-chemistry.org |

| Various Amines | Sodium Cyanoborohydride (NaBH₃CN) | Substituted Amine | nih.gov |

| Various Amines | Indium Trichloride (InCl₃) / Triethylsilane (Et₃SiH) | Substituted Amine | organic-chemistry.org |

Condensation and Cyclization Reactions

The electrophilic nature of the aldehyde carbon and the presence of α-hydrogens allow this compound to participate in various condensation and cyclization reactions.

Pictet-Spengler Reactions with Arylethylamines

The Pictet-Spengler reaction is a key synthetic method for the preparation of tetrahydroisoquinolines and related heterocyclic structures. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. wikipedia.org

In this context, this compound can serve as the aldehyde component, reacting with a β-arylethylamine. The initial step is the formation of a Schiff base (iminium ion under acidic conditions), which then undergoes cyclization. wikipedia.org The electron-donating methoxy (B1213986) groups on the phenyl ring of the arylethylamine facilitate the electrophilic aromatic substitution step. commonorganicchemistry.com However, when the reacting aldehyde's aromatic ring is highly substituted with electron-donating groups, as in this compound, the synthesis of tetrahydroisoquinolines can be more challenging and may require harsher conditions, such as refluxing with strong acids like hydrochloric acid or trifluoroacetic acid. wikipedia.orgdepaul.edu This reaction is a powerful tool for constructing complex molecular scaffolds found in many alkaloids. numberanalytics.comorganic-chemistry.org

Formation of Aldehyde Dimerization Products

Aldehydes that possess α-hydrogens, such as this compound, have the potential to undergo self-condensation reactions, most notably the aldol (B89426) condensation. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. libretexts.org

Under basic conditions, an enolate is formed by deprotonation of the α-carbon. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second aldehyde molecule to form a β-hydroxy aldehyde (the aldol addition product). masterorganicchemistry.com Upon heating, this intermediate can undergo dehydration to yield an α,β-unsaturated aldehyde, the final aldol condensation product. libretexts.orgmasterorganicchemistry.com While this is a general reactivity pattern for such aldehydes, specific studies detailing the aldol condensation of this compound are not extensively documented in the surveyed literature.

Derivatization Strategies for Structural Modification

The aldehyde group is a versatile functional handle that allows for numerous derivatization strategies to modify the structure of this compound. These modifications are useful for synthesizing a wide array of compounds and for analytical purposes.

Key derivatization reactions include:

Formation of Imines and Related Compounds: The aldehyde reacts readily with primary amines to form imines (Schiff bases). libretexts.org As mentioned, reaction with hydroxylamine yields an oxime, and reaction with semicarbazide (B1199961) produces a semicarbazone. These crystalline derivatives are often used for the purification and characterization of aldehydes.

Oxidation to Carboxylic Acid: The aldehyde can be oxidized to the corresponding carboxylic acid, 3,4,5-trimethoxyphenylacetic acid. nih.gov This transformation can be achieved using various oxidizing agents. In a biological context, this oxidation is catalyzed by enzymes such as aldehyde oxygenase. nih.gov

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond results in the formation of a cyanohydrin. libretexts.org This reaction introduces both a hydroxyl and a nitrile group, which can be further elaborated synthetically.

Acetal Formation: In the presence of an acid catalyst, this compound can react with alcohols to form acetals. msu.eduresearchgate.net This reaction is often used as a method to protect the aldehyde group during other synthetic transformations.

Wittig Reaction: The Wittig reaction provides a pathway to convert the aldehyde into an alkene. libretexts.org Reaction with a phosphorus ylide (Wittig reagent) replaces the carbonyl oxygen with a carbon-carbon double bond, allowing for the synthesis of various substituted styrenes.

Table 2: Derivatization of this compound

| Reagent(s) | Product Functional Group | Product Name (General) | Reference(s) |

| Hydroxylamine (NH₂OH) | Oxime | This compound oxime | mdma.ch, |

| Semicarbazide (H₂NNHCONH₂) | Semicarbazone | This compound semicarbazone | |

| Oxidizing Agent (e.g., Aldehyde Oxygenase) | Carboxylic Acid | 3,4,5-Trimethoxyphenylacetic acid | nih.gov |

| Hydrogen Cyanide (HCN) | Cyanohydrin | 2-Hydroxy-3-(3,4,5-trimethoxyphenyl)propanenitrile | libretexts.org |

| Alcohol (R'OH) / Acid Catalyst | Acetal | 1,1-Dialkoxy-2-(3,4,5-trimethoxyphenyl)ethane | researchgate.net, msu.edu |

| Phosphorus Ylide (Ph₃P=CHR) | Alkene | Substituted 1-(3,4,5-trimethoxyphenyl)propene | libretexts.org |

Role As a Key Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Specific Lignans (B1203133) (e.g., Podophyllotoxin)

Lignans are a large class of naturally occurring polyphenolic compounds with diverse biological activities. One of the most prominent members of this family is podophyllotoxin (B1678966), a potent antineoplastic agent. nih.govdrugfuture.com The synthesis of podophyllotoxin and its analogues often relies on the strategic incorporation of the 3,4,5-trimethoxyphenyl group, and 3,4,5-trimethoxyphenylacetaldehyde serves as a crucial precursor in this endeavor.

In several synthetic routes to podophyllotoxin, this compound is utilized to introduce the characteristic trimethoxyphenyl moiety that is essential for its biological activity. rsc.orgrsc.orgcapes.gov.br Synthetic strategies often involve the condensation of this aldehyde with other key fragments to construct the core lignan (B3055560) skeleton. For instance, an improved route to a known podophyllotoxin precursor involves the cyclopropanation of a chalcone (B49325) derived from 3,4,5-trimethoxybenzaldehyde (B134019), a closely related compound, followed by a stereoselective cyclization to form the tetralone core of podophyllotoxin. rsc.org While this example uses the benzaldehyde (B42025), the acetaldehyde (B116499) derivative provides an alternative and reactive handle for similar transformations.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The reactivity of the aldehyde functional group in this compound makes it a valuable synthon for the construction of various nitrogen-containing heterocyclic compounds. mdpi.comdnu.dp.uaresearchgate.net These scaffolds are prevalent in medicinal chemistry and materials science.

Pathways to Quinoline (B57606) and Isoquinoline (B145761) Frameworks

Quinolines and isoquinolines are bicyclic aromatic heterocycles that form the core of many natural products and synthetic drugs with a broad range of biological activities. nih.govorganic-chemistry.orgresearchgate.net The synthesis of substituted quinolines and isoquinolines can be achieved through various condensation reactions where an aldehyde plays a key role.

While direct examples of this compound in the synthesis of quinolines and isoquinolines are not extensively documented in the provided search results, the general principles of quinoline and isoquinoline synthesis often involve the reaction of an aldehyde with an aniline (B41778) derivative (for quinolines) or a phenethylamine (B48288) derivative (for isoquinolines), followed by cyclization and aromatization. nih.govorganic-chemistry.org For instance, the Bischler-Napieralski reaction, a classic method for isoquinoline synthesis, involves the cyclization of a β-phenylethylamide, which can be derived from the corresponding phenethylamine, itself accessible from the phenylacetaldehyde (B1677652). organic-chemistry.org Therefore, this compound represents a potential starting material for the synthesis of 3,4,5-trimethoxyphenyl-substituted quinolines and isoquinolines, which could exhibit interesting pharmacological properties.

Role in the Synthesis of Trimethoprim (B1683648)

Trimethoprim is a potent antibacterial agent that acts as an inhibitor of dihydrofolate reductase. Its chemical structure features a 2,4-diaminopyrimidine (B92962) ring linked to a 3,4,5-trimethoxybenzyl group. The synthesis of trimethoprim often starts from 3,4,5-trimethoxybenzaldehyde, a close chemical relative of this compound. chemicalbook.comgoogle.comgoogle.com

Several synthetic routes to trimethoprim utilize 3,4,5-trimethoxybenzaldehyde as the key starting material. chemicalbook.comgoogle.comgoogle.com For example, one common method involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-ethoxypropionitrile (B165598) or 3-anilinopropionitrile, followed by reaction with guanidine (B92328) to form the pyrimidine (B1678525) ring. chemicalbook.com Another approach involves a Knoevenagel condensation of the benzaldehyde with ethyl cyanoacetate. chemicalbook.comgoogle.com Although these syntheses start with the benzaldehyde, the corresponding acetaldehyde could potentially be used in similar condensation reactions to generate the required benzyl (B1604629) fragment for the construction of the trimethoprim scaffold.

Contributions to the Synthesis of Other Aromatic Compounds

The utility of this compound extends beyond the synthesis of lignans and nitrogen-containing heterocycles. Its reactive aldehyde group and the electron-rich aromatic ring make it a versatile intermediate for the preparation of a variety of other aromatic compounds.

For instance, the aldehyde can undergo oxidation to form 3,4,5-trimethoxyphenylacetic acid, a valuable building block in its own right. nih.gov It can also participate in various condensation and coupling reactions to introduce the 3,4,5-trimethoxyphenylmethyl or a related moiety into different molecular frameworks. The synthesis of various substituted phenyl compounds and other aromatic systems can be envisioned using this aldehyde as a starting point.

Biosynthetic and Metabolic Intermediacy (Focusing on Chemical Conversion Pathways)

In biological systems, this compound has been identified as an intermediate metabolite of mescaline (3,4,5-trimethoxyphenethylamine). nih.govnih.gov The metabolic pathway involves the deamination of mescaline, likely by a monoamine oxidase enzyme, to produce the corresponding aldehyde. nih.gov

This aldehyde is then further metabolized, primarily through oxidation, to 3,4,5-trimethoxyphenylacetic acid. nih.govnih.gov This oxidation is catalyzed by an aldehyde oxygenase, a microsomal enzyme that is dependent on NADPH. nih.gov Studies in mouse liver microsomes have shown that a specific cytochrome P450 isozyme, CYP2C29, plays a significant role in this conversion. nih.gov The incorporation of molecular oxygen into the carboxylic acid product has been confirmed, indicating an oxygenation reaction. nih.gov

The metabolic conversion of mescaline to this compound and subsequently to 3,4,5-trimethoxyphenylacetic acid represents a key detoxification pathway for this psychoactive compound.

Interactive Data Table: Synthetic Routes Involving this compound and its Derivatives

| Target Molecule | Starting Material | Key Reaction Type | Reference |

| Podophyllotoxin Precursor | Chalcone from 3,4,5-Trimethoxybenzaldehyde | Cyclopropanation, Cyclization | rsc.org |

| Trimethoprim | 3,4,5-Trimethoxybenzaldehyde | Condensation, Cyclization | chemicalbook.comgoogle.comgoogle.com |

| 3,4,5-Trimethoxyphenylacetic Acid | This compound | Oxidation | nih.gov |

Mechanistic Investigations of Reactions Involving 3,4,5 Trimethoxyphenylacetaldehyde

Enzymatic Transformation Mechanisms

The enzymatic transformation of 3,4,5-Trimethoxyphenylacetaldehyde primarily involves its oxidation to 3,4,5-trimethoxyphenylacetic acid. This process has been investigated in hepatic systems, revealing the involvement of specific oxygenase enzymes.

Studies on Microsomal Aldehyde Oxygenase Activity

Research has identified this compound as a substrate for microsomal aldehyde oxygenase (MALDO) activity in the mouse liver. nih.gov Studies using mouse hepatic microsomes demonstrated that this compound is oxidized to its corresponding carboxylic acid, 3,4,5-trimethoxyphenylacetic acid. nih.govjst.go.jp This enzymatic reaction was found to be dependent on the presence of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govjst.go.jp The activity of aldehyde oxidase (AO), a cytosolic enzyme, is known to vary between different strains and genders of mice, which suggests that the rate of this metabolic conversion could be subject to significant inter-individual differences. nih.gov

Role of Cytochrome P450 Isozymes (e.g., CYP2C29) in Oxidation

The NADPH-dependent oxidation of this compound is catalyzed by the Cytochrome P450 (P450) superfamily of enzymes. nih.govjst.go.jp P450s are heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds. nih.govresearchgate.netnih.gov The catalytic cycle involves the activation of molecular oxygen to oxidize the substrate. researchgate.netyoutube.com

In mouse hepatic microsomes, a specific P450 isozyme, P450 MUT-2, which is now classified as CYP2C29, has been identified as the primary catalyst for the conversion of this compound to 3,4,5-trimethoxyphenylacetic acid. nih.govjst.go.jp The catalytic activity of the reconstituted CYP2C29 system was measured at 0.96 nmol of product formed per minute per nmol of P450, with both NADPH and NADPH-cytochrome c reductase being essential for the reaction. nih.govjst.go.jp Further evidence for the central role of CYP2C29 was provided by inhibition studies. The MALDO activity was significantly inhibited by known P450 inhibitors, and an antibody raised against CYP2C29 reduced the microsomal oxidation of this compound by 65%. nih.govjst.go.jp This suggests that CYP2C29 or a closely related isozyme is the major enzyme responsible for this metabolic pathway in mouse liver microsomes. nih.govjst.go.jp It is noteworthy that CYP2C29 expression itself can be downregulated during liver injury and inflammation, a factor that could influence the metabolism of its substrates. nih.gov

Inhibition of this compound Oxidation in Mouse Hepatic Microsomes

| Inhibitor | Mechanism/Target | Effect on Oxidation |

|---|---|---|

| SKF 525-A | General Cytochrome P450 Inhibitor | Inhibition nih.govjst.go.jp |

| Metyrapone | Cytochrome P450 Inhibitor | Inhibition nih.govjst.go.jp |

| Disulfiram | Aldehyde Dehydrogenase/P450 Inhibitor | Inhibition nih.govjst.go.jp |

| Anti-CYP2C29 Antibody | Specific for CYP2C29 Isozyme | 35% of control activity (65% inhibition) nih.govjst.go.jp |

Oxygen Incorporation Studies via Isotopic Labeling

To confirm the mechanism of oxidation, isotopic labeling studies using heavy oxygen (¹⁸O₂) were conducted. nih.govjst.go.jp This technique is a powerful tool for tracing the path of atoms through a reaction or metabolic pathway. researchgate.netnih.govresearchgate.net When incubations of this compound with mouse hepatic microsomes were performed under an atmosphere of ¹⁸O₂ gas, the resulting 3,4,5-trimethoxyphenylacetic acid metabolite was analyzed by gas chromatography-mass spectrometry (GC-MS). nih.govjst.go.jp The analysis revealed that molecular oxygen from the ¹⁸O₂ gas was incorporated into the carboxylic acid product. nih.govjst.go.jp This finding definitively confirms that the transformation is an oxygenation reaction, consistent with the known mechanism of Cytochrome P450 enzymes, which incorporate one atom of molecular oxygen into the substrate. nih.govjst.go.jpnih.govresearchgate.net

Exploration of Amine Oxidase (MAO/DAO) Involvement in Deamination Pathways

This compound is itself a metabolite, formed from the deamination of its precursor, mescaline (3,4,5-trimethoxyphenethylamine). nih.gov This conversion is carried out by amine oxidases. frontiersin.org Studies have indicated that 3,4,5-trisubstituted phenethylamines like mescaline undergo metabolism by a distinct amino oxidase-based pathway compared to other isomers, such as 2,4,5-trisubstituted phenethylamines. frontiersin.org This initial deamination step is critical as it produces the aldehyde substrate for the subsequent oxidation reactions catalyzed by microsomal aldehyde oxygenase and CYP2C29. nih.govjst.go.jp

Computational and Theoretical Studies of Reactivity

While experimental studies provide invaluable data on metabolic pathways, computational chemistry offers a means to investigate the underlying electronic and structural factors governing the reactivity of molecules like this compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting chemical reactivity and elucidating reaction mechanisms at the atomic level. scienceopen.commdpi.com These methods solve approximations of the Schrödinger equation to calculate the electronic structure and energy of molecules. scienceopen.com By mapping the potential energy surface, researchers can identify stable intermediates and transition states, thereby describing the complete reaction pathway. scienceopen.commdpi.com

Although specific quantum chemical studies on the reactivity of this compound are not extensively documented in the literature, the application of these methods can be readily envisioned. Such calculations could provide deep insights into the enzymatic oxidation process. For instance, DFT could be used to model the docking of the aldehyde into the active site of CYP2C29, analyze the electronic interactions between the substrate and the heme-iron-oxygen complex, and calculate the activation energies for the hydrogen abstraction and oxygen rebound steps of the hydroxylation mechanism. scienceopen.commdpi.com Furthermore, these methods can predict various reactivity descriptors that help in understanding regioselectivity and the influence of substituents on the molecule's susceptibility to enzymatic attack. mdpi.com

Potential Applications of Quantum Chemical Calculations for this compound

| Computational Method | Potential Insight | Relevance to Reactivity |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of molecular orbital energies (HOMO/LUMO), electrostatic potential maps. dntb.gov.ua | Identifies sites susceptible to electrophilic or nucleophilic attack. |

| Transition State (TS) Searching | Identification of the geometry and energy of reaction transition states. scienceopen.commdpi.com | Determines the activation energy barrier and rate-limiting steps of the oxidation reaction. |

| Intrinsic Reaction Coordinate (IRC) | Mapping the reaction pathway from transition state to reactants and products. scienceopen.com | Confirms the connection between a transition state and the corresponding intermediates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the substrate within the enzyme's active site. | Provides a more accurate description of enzyme-substrate interactions and the catalytic environment. |

Docking Studies and Reaction Pathway Modeling

Computational docking studies are instrumental in understanding the binding of a molecule, such as this compound, to the active site of an enzyme or a receptor. These studies predict the preferred orientation of the molecule when bound to a larger molecule to form a stable complex. The insights from docking can elucidate the feasibility and nature of a biological interaction.

Reaction pathway modeling, often employing quantum chemical methods like Density Functional Theory (DFT), is used to map the energy landscape of a chemical reaction. This includes the identification of transition states and the calculation of activation energies, which are crucial for understanding reaction feasibility and predicting reaction products.

Without specific research, it is not possible to present data tables of docking scores or calculated activation energies for reactions of this compound.

Kinetic and Stereochemical Aspects of Chemical Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical reactions, including the determination of rate constants and reaction orders. Stereochemical analysis, on the other hand, investigates the three-dimensional arrangement of atoms and molecules and how this affects the outcome of a reaction, often reported in terms of enantiomeric excess or diastereomeric ratios.

Reactions such as the Pictet-Spengler synthesis of tetrahydroisoquinolines or aldol (B89426) condensations are common transformations for aldehydes. Mechanistic studies of these reactions often involve detailed kinetic and stereochemical investigations to elucidate the reaction pathway and to develop asymmetric methodologies.

Despite the general understanding of these reaction mechanisms, specific kinetic and stereochemical data for reactions where this compound is a substrate are not documented in the accessible scientific literature. Consequently, no data tables containing experimentally determined rate constants, reaction orders, or stereochemical outcomes for its transformations can be provided.

Advanced Methodologies and Future Directions in 3,4,5 Trimethoxyphenylacetaldehyde Research

Development of Green Chemistry Approaches for Synthesis and Transformation

The synthesis of 3,4,5-Trimethoxyphenylacetaldehyde has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. The goal is to minimize the use and generation of hazardous substances. One historical method involved the ozonolysis of 3,4,5-trimethoxyallylbenzene. cdnsciencepub.com Another established route is the Darzens glycidic ester condensation of 3,4,5-trimethoxybenzaldehyde (B134019). cdnsciencepub.com

Modern approaches are exploring more sustainable alternatives. For instance, the oxidation of the corresponding alcohol, 3,4,5-trimethoxybenzylalcohol, presents a potential green pathway. researchgate.net Research into the catalytic oxidation of various alcohols and alkyl benzenes to carbonyls using environmentally benign reagents and conditions is a significant area of focus. rsc.org The use of biocatalysts, such as enzymes or whole-cell systems, is also a promising avenue for the green synthesis of aldehydes. nih.gov These biocatalytic processes often occur in aqueous media under mild conditions, reducing the need for harsh organic solvents and high temperatures.

The development of magnetically recyclable bionanocatalysts, such as starch-supported copper ferrite (B1171679) (CuFe2O4@starch), for the synthesis of complex organic molecules exemplifies the move towards greener catalytic systems. nih.gov While not directly applied to this compound in the cited research, the principles of using abundant, non-toxic, and recyclable materials are central to green chemistry approaches for its synthesis.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The quest for enhanced reactivity and selectivity in the synthesis and transformation of this compound has led to the exploration of a wide array of novel catalytic systems. These systems aim to improve yields, reduce reaction times, and control the formation of specific products.

One area of investigation is the use of advanced oxidation technologies. Peroxymonosulfate (PMS)-based advanced oxidation, for example, offers strong oxidizing capabilities for the removal of organic pollutants, and enhancing the activation of PMS is a key research challenge. researchgate.net The development of heterogeneous catalysts, such as those based on mesoporous silica (B1680970) (SBA-15) functionalized with tungstic acid, has shown high efficiency in one-pot syntheses, offering high surface area and good acidity. nih.gov

In the realm of metal-based catalysis, significant progress has been made. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are being employed to create complex molecules. mdpi.com The use of ligands to activate single-atom palladium heterogeneous catalysts is a cutting-edge approach to enhance catalytic activity in cross-coupling reactions. ethz.ch Furthermore, cobalt-catalyzed reactions are being developed for the selective synthesis of aldehydes from esters and for the acceptorless dehydrogenation of alcohols. google.com Iron-catalyzed hydrogenation of alkenes and alkynes also presents a cost-effective and environmentally friendly option. researchgate.net

The design of bi-functional, self-co-oxidant nanocatalysts, such as those combining TEMPO and a chlorophyll-Co(III) complex on magnetic nanoparticles, demonstrates a sophisticated approach to catalytic oxidation of alcohols under aerobic conditions in water. rsc.org The cooperation between different catalytic sites on a single catalyst can lead to enhanced performance. rsc.org

Strategies for Stereocontrol in Reactions Involving this compound

Achieving stereocontrol—the ability to produce a specific stereoisomer of a product—is a critical challenge in organic synthesis, particularly for creating chiral molecules with specific biological activities. For reactions involving this compound, which can lead to chiral products, various strategies for stereocontrol are being explored.

Asymmetric synthesis, which creates a preponderance of one enantiomer over the other, is a key focus. This can be achieved through the use of chiral catalysts, chiral auxiliaries, or chiral reagents. The use of metal-bis(oxazoline) complexes as catalysts in asymmetric Diels-Alder reactions has shown excellent enantioselectivity. purdue.edu Similarly, the Schöllkopf reagent has been utilized for the asymmetric synthesis of amino acid precursors with high diastereoselectivity. nih.gov

Substrate-controlled reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, are another important strategy. chemrxiv.org For instance, the addition of lithium derivatives to N-benzylimines derived from (R)-2,3-O-isopropylideneglyceraldehyde can be controlled to produce either syn or anti diastereomers by using Lewis acids as imine precomplexing agents. researchgate.net

The development of general approaches for stereospecific cross-coupling reactions of nitrogen-containing stereocenters is also highly relevant. nih.gov These methods, which often employ palladium catalysis, allow for the selective and stereospecific transfer of a nitrogen-containing alkyl unit, enabling the rapid generation of stereochemically defined molecules. nih.gov

| Reaction Type | Strategy | Key Features |

| Asymmetric Aldol (B89426) Reactions | Use of chiral auxiliaries or catalysts. purdue.edu | Can produce syn or anti products with high diastereoselectivity. |

| Asymmetric Alkynylation | Use of chiral imines and Lewis acids. researchgate.net | Control over syn/anti diastereoselectivity. |

| Asymmetric Synthesis of Amino Acids | Use of chiral reagents like the Schöllkopf reagent. nih.gov | High diastereoselectivity in the formation of adducts. |

| Stereospecific Cross-Coupling | Palladium-catalyzed reactions with chiral nucleophiles. nih.gov | Enables selective transfer of stereogenic centers. |

Emerging Synthetic Applications and Design of Related Molecular Architectures

The unique structural features of this compound make it a valuable building block for the synthesis of a diverse range of molecular architectures with potential applications in materials science and medicine.

One significant area of application is in the synthesis of combretastatin (B1194345) analogues, which are known for their potent anticancer activity. The trimethoxyphenyl moiety is a key pharmacophoric structure that binds to tubulin, inhibiting cell division. mdpi.comnih.gov Researchers are designing and synthesizing new analogues by linking the trimethoxyphenyl group to other heterocyclic systems, such as thiazoles and pyrimidines, to create novel antiproliferative agents. mdpi.com

The development of "foldectures," which are three-dimensional molecular architectures formed from the self-assembly of peptide foldamers, represents an exciting new direction in molecular design. nih.gov While not directly using this compound, the principles of designing and assembling complex, functional structures from smaller building blocks are highly relevant. The unique morphologies and properties of these architectures open up possibilities for new materials and applications. nih.gov

Furthermore, the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates using palladium-catalyzed cross-coupling reactions highlights the use of building blocks like this compound in creating highly conjugated systems with interesting photophysical properties, such as high quantum yields of fluorescence. mdpi.com The synthesis of new styryl-thiophene and naphtho-thiophene benzylamines also demonstrates the creation of molecules with potential applications as optical dyes and cholinesterase inhibitors. mdpi.com

The versatility of this compound as a precursor is also evident in its use to synthesize 3,4,5-trihydroxypiperidines, which are iminosugar natural products with potential as glycosidase enzyme modulators. researchgate.net

| Compound Class | Synthetic Starting Material | Potential Application |

| Combretastatin Analogues | 3,4,5-Trimethoxybenzaldehyde (related precursor) nih.gov | Anticancer agents |

| Thiazole-Pyrimidine Derivatives | 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one mdpi.com | Antiproliferative agents |

| Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | Bromo-substituted quinazolines and boronic esters mdpi.com | Fluorescent materials |

| 3,4,5-Trihydroxypiperidines | D-Mannose-derived aldehyde researchgate.net | Glycosidase inhibitors |

Q & A

Q. What are the primary synthetic routes for 3,4,5-trimethoxyphenylacetaldehyde, and how can reaction conditions be optimized?

Answer: The compound is commonly synthesized via condensation of 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by NaBH₄ reduction. Key steps include:

- Condensation : Heating 3,4,5-trimethoxybenzaldehyde with nitroethane in acetic acid and cyclohexamine at 95°C for 90 minutes yields β-nitro-3,4,5-trimethoxystyrene (77% yield) .

- Reduction : NaBH₄ in ethanol/ethyl acetate at 0°C reduces the nitro group, producing 3,4,5-trimethoxyphenyl-1-nitroethane (92% yield). Final purification via solvent removal and crystallization ensures purity (TLC Rf = 0.56 in ethyl acetate) .

Optimization involves controlling reaction temperature, stoichiometry, and solvent polarity. Alternative "one-pot" methods using KBH₄ reduction and hydrolysis have achieved 64.2% overall yield with reduced environmental impact .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer:

- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate as the mobile phase (Rf values: 0.56–0.62) ensures reaction progress monitoring .

- Spectroscopy : Nuclear magnetic resonance (NMR) confirms structural integrity, particularly methoxy (δ 3.8–4.0 ppm) and aldehyde proton (δ 9.8–10.0 ppm) signals .

- Melting Point Analysis : Sharp melting points (e.g., 82–83°C for intermediates) indicate purity .

Advanced Research Questions

Q. What is the metabolic fate of this compound in biological systems, and how does it influence mescaline’s pharmacological effects?

Answer: The compound is a transient intermediate in mescaline metabolism. Key pathways include:

- Oxidation : Rapid conversion to inactive 3,4,5-trimethoxyphenylacetic acid (TMP-A) via microsomal aldehyde oxygenase in murine liver .

- Reduction : Alternatively, it is reduced to 3,4,5-trimethoxyphenylethanol, another inactive metabolite .

Controversially, some studies suggest the aldehyde may contribute to hallucinogenic effects due to delayed peak brain concentrations relative to mescaline, though iproniazid pretreatment (which inhibits aldehyde formation) showed no behavioral modulation in animal models .

Q. How do enzymatic interactions influence the stability and reactivity of this compound?

Answer:

- Substrate Specificity : The compound is a substrate for hepatic microsomal aldehyde oxygenase (Km = 0.12 mM in mice), with enzymatic activity varying across tissues (e.g., lung vs. liver) .

- Inhibition Studies : Competitive inhibitors like disulfiram can prolong its half-life, enabling isolation for in vitro studies .

- pH Sensitivity : Instability in alkaline conditions necessitates buffered (pH 6–7) extraction protocols to prevent decomposition .

Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be mitigated?

Answer:

- Short Half-Life : Rapid metabolism (<5 minutes in vivo) requires immediate sample quenching (e.g., liquid nitrogen) and stabilization with EDTA .

- Low Abundance : LC-MS/MS with deuterated internal standards (e.g., d₃-TMP-A) improves sensitivity (LOQ = 0.1 ng/mL in plasma) .

- Matrix Interference : Solid-phase extraction (C18 columns) minimizes co-eluting metabolites like 3,4-dimethoxy-5-hydroxyphenethylamine .

Q. How can conflicting data on the compound’s role as an active mescaline metabolite be resolved?

Answer:

- Pharmacokinetic Profiling : Simultaneous measurement of mescaline, the aldehyde, and downstream metabolites in cerebrospinal fluid (CSF) and brain tissue using microdialysis .

- Receptor Binding Assays : Competitive binding studies (e.g., 5-HT₂A) to compare the aldehyde’s affinity with mescaline .

- Genetic Models : Knockout mice lacking aldehyde oxidase can clarify the metabolite’s contribution to behavioral effects .

Methodological Considerations

Q. What green chemistry approaches improve the sustainability of synthesizing this compound?

Answer:

- Solvent Selection : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce waste .

- Catalytic Reductions : Use Pd/C or Ni nanoparticles for selective nitro group reduction, minimizing byproducts .

- Flow Chemistry : Continuous-flow systems enhance reaction control and scalability while reducing energy use .

Q. How can researchers safely handle this compound given its reactivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。